molecular formula C27H44O B196347 previtamin D3 CAS No. 1173-13-3

previtamin D3

Cat. No. B196347
CAS RN: 1173-13-3
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-QEYGBBHESA-N
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Description

Previtamin D3 is an intermediate in the synthesis of the calcitriol precursor vitamin D3 . It is formed from 7-dehydro cholesterol in the epidermis via photolytic conversion by UVB radiation and is isomerized to vitamin D3 .


Synthesis Analysis

The synthesis of previtamin D3 is based on the irradiation of 7-dehydrocholesterol (DHC), which is produced from cholesterol . DHC is converted to previtamin D3 by radiation and this isomerized to vitamin D3 by gentle warming . The reaction mechanism for the synthesis of vitamin D3 involves the irradiation of 7-dehydrocholesterol (7DHC) with UV light to produce previtamin D3 .


Chemical Reactions Analysis

Previtamin D3 is formed by the action of UV light, most specifically UVB light of wavelengths between 295 and 300 nm, acting on 7-dehydrocholesterol in the epidermal layers of the skin . Upon return to the ground state, the hexatriene product, previtamin D3, undergoes a conformational equilibration between helical gZg and more planar tZg and tZt forms .

Scientific Research Applications

  • Sunscreen and Previtamin D3 Production : A study by Sayre and Dowdy (2007) highlights the impact of sunscreen on the production of previtamin D3. They found that sunscreens are much more effective in blocking the formation of previtamin D3 than preventing sunburn, raising questions about the safest way to use sunlight exposure for healthy vitamin D3 levels (Sayre & Dowdy, 2007).

  • Biological Evaluation of Previtamin D3 Analogs : Hernández-Martín et al. (2017) synthesized new analogs of previtamin D3 to investigate their biological profile. This study contributes to understanding the potential therapeutic applications of previtamin D3 and its analogs (Hernández-Martín et al., 2017).

  • Previtamin D3 in Vitamin D Synthesis : Wacker and Holick (2013) detailed the process of vitamin D synthesis, where 7-dehydrocholesterol in the skin is converted to previtamin D3, which then isomerizes into vitamin D3. The study elaborates on the influence of various factors on sun-induced vitamin D synthesis (Wacker & Holick, 2013).

  • Vitamin D3 and Gut Microbiome : Bashir et al. (2015) investigated the effects of oral vitamin D3 supplementation on the gut microbiome. They found that vitamin D3 modulates the gut microbiome, particularly in the upper gastrointestinal tract, highlighting the region-specific responses of the GI microbiome to vitamin D3 (Bashir et al., 2015).

  • Previtamin D3 and Genomic Activity : Verlinden et al. (2003) explored the genomic activity of previtamin D3 analogs. Their findings suggest the presence of previtamin D3 analogs with genomic activities equivalent to active vitamin D3, which could be significant for clinical applications (Verlinden et al., 2003).

  • Action Spectrum for Previtamin D3 Production : Webb et al. (2022) discussed the action spectrum for previtamin D3 production in human skin and the challenges in establishing a standard action spectrum for vitamin D synthesis (Webb et al., 2022).

Safety And Hazards

While vitamin D3 is generally considered safe, it’s a fat-soluble vitamin that can accumulate in the body, and taking too much vitamin D for long periods can have toxic effects . Vitamin D3 enhances the body’s ability to absorb calcium. This can lead to elevated blood calcium levels, which is linked to an increased risk of arterial calcification, a primary risk factor for heart attacks and stroke .

Future Directions

There is a growing awareness about vitamin D as a requirement for optimal health. Vitamin D3 is synthesized in the skin by a photochemical conversion of provitamin D3, but the necessary UVB rays are only emitted all year round in places that lie below a 35° latitude . Therefore, dedicated randomized clinical studies are encouraged to confirm the potential benefits of vitamin D3 supplementation .

properties

IUPAC Name

(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12-/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-WHTXLNIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862573
Record name Previtamin D3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

previtamin D3

CAS RN

1173-13-3
Record name Previtamin D3
Source CAS Common Chemistry
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Record name Previtamin D(3)
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Record name Previtamin D(3)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15614
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Record name Previtamin D3
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Record name (3β,6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol
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Record name PREVITAMIN D3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,360
Citations
MF Holick, JE Frommer, SC McNeill… - Biochemical and …, 1977 - Elsevier
… The peak assigned as previtamin D3 was mixed with 100 ug authentic previtsmin D3, chromatographed on HPIC as described above, and collected in l-ml fractions. Half of each fraction …
Number of citations: 283 www.sciencedirect.com
MF Holick, JA MacLaughlin, MB Clark, SA Holick… - Science, 1980 - science.org
… Recently, we (4) established, in rat skin in vivo, that previtamin D3 (preD3) is the principal photoproduct that results from exposure of 7-DHC to a physiological dose of ultraviolet radia…
Number of citations: 093 www.science.org
MF Holick - Journal of Investigative Dermatology, 1981 - Elsevier
… Because these photoisomers are in a state of quasiphotoequilibrium as soon as previtamin D3 stores al'e depleted, (due to thertnal isomerization to D,,), exposure of lumisterol and …
Number of citations: 553 www.sciencedirect.com
XQ Tian, TC Chen, LY Matsuoka, J Wortsman… - Journal of Biological …, 1993 - Elsevier
… epidermal 7-dehydrocholesterol and previtamin D3 were in the membrane fraction, while only 20% were in the cytosol. The interaction of previtamin D3 with intracellular lipids and/or …
Number of citations: 173 www.sciencedirect.com
JA MacLaughlin, RR Anderson, MF Holick - Science, 1982 - science.org
… The photosynthesis of previtamin D3 from 7-… content was converted to previtamin D3. In comparison, when … oflumisterol3 and tachysterol3 from previtamin D3 were also observed…
Number of citations: 718 www.science.org
MF Holick, JA MacLaughlin, SH Doppelt - Science, 1981 - science.org
… previtamin D3. During prolonged exposure to simulated solar ultraviolet radiation, the synthesis of previtamin D3 … dehydrocholesterol content, and previtamin D3 was photoisomerized to …
Number of citations: 693 www.science.org
WG Dauben, RB Phillips - Journal of the American Chemical …, 1982 - ACS Publications
The photochemical conversion of provitamin D (7-dehydrocholesterol, 7-DHC) to previtamin D (P3), thermally converted to vitamin D3 at 37 C, has been studied, in detail, because of …
Number of citations: 88 pubs.acs.org
WG Dauben, DJH Funhoff - The Journal of Organic Chemistry, 1988 - ACS Publications
… The ground-state conformational equilibrium of previtamin D3 (Pre3) was modeled by … MMP2 Calculations for a Model Compound of Previtamin D3. To accomplish this task with such a …
Number of citations: 55 pubs.acs.org
MF Holick, NM Richtand, SC McNeill, SA Holick… - Biochemistry, 1979 - ACS Publications
… that wouldextensively convert previtamin D3 to vitamin D3. For example, when we incubated [3H]previtamin D3 at90 C and analyzed the percent conversion of previtamin D3 to vitamin …
Number of citations: 136 pubs.acs.org
TC Chen, KS Persons, Z Lu, JS Mathieu… - The Journal of nutritional …, 2000 - Elsevier
Skin is the site of previtamin D 3 and vitamin D 3 synthesis and their isomerization in response to ultraviolet irradiation. At present, little is known about the function of the photoisomers …
Number of citations: 47 www.sciencedirect.com

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